Tert-butyl 2-(2-oxopiperazin-1-yl)acetate
Overview
Description
Tert-butyl 2-(2-oxopiperazin-1-yl)acetate is a chemical compound with the linear formula C10H18O3N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H18O3N2 . The InChI code for this compound is 1S/C10H18N2O3/c1-10(2,3)15-9(14)7-12-5-4-11-6-8(12)13/h11H,4-7H2,1-3H3 .Scientific Research Applications
Crystal Structure and Hydrogen Bonding
The six-membered ring of tert-butyl 2-(2-oxopiperazin-1-yl)acetate shows a distinct configuration, with evidence of hydrogen bonding between different groups. This configuration has implications for understanding molecular interactions and structural properties (Kolter et al., 1996).
Synthesis of Peptidomimetic Precursors
This compound is instrumental in synthesizing enantiomerically pure alcohols, leading to the creation of 1,3,4-trisubstituted-2-oxopiperazines. These derivatives are crucial for the efficient development of constrained peptidomimetics, offering a versatile approach to designing peptidomimetic precursors (Franceschini et al., 2005).
Unnatural Amino Acid Derivatives
A novel derivative of tert-butyl 2-(1-oxoisoindolin-2-yl)acetate is used in synthesizing triazolylalanine analogues. These derivatives have potential applications in expanding the diversity and functionality of amino acids (Patil & Luzzio, 2017).
Ligand Synthesis and Coordination to Metal Ions
This compound is involved in synthesizing new chiral and monoanionic ligands. These ligands, through their coordination to metal ions like zinc, contribute to understanding and mimicking the active sites of enzymes and other biological molecules (Hegelmann et al., 2003).
One-Pot Synthesis of Organic Compounds
This compound is used in the one-pot synthesis of furo[3,2-c]oxepin-4-one derivatives, showcasing its utility in organic synthesis processes (Kobayashi et al., 2004).
Formation of Heterocyclic Systems
It plays a role in the formation of new heterocyclic systems through interaction with other compounds. This aspect of its chemistry is vital for developing novel organic compounds with potential pharmaceutical applications (Svetlana et al., 2015).
Alkylation of Acetates with Primary Alcohols
This compound is also significant in the alkylation of acetates with primary alcohols. This method provides a direct route to carboxylates, important raw materials in organic and industrial chemistry (Iuchi et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 2-(2-oxopiperazin-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)7-12-5-4-11-6-8(12)13/h11H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQGGODJFXCQIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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